molecular formula C8H12O3 B2756952 6-Oxaspiro[3.4]octane-2-carboxylic acid CAS No. 1374659-02-5

6-Oxaspiro[3.4]octane-2-carboxylic acid

Cat. No. B2756952
CAS RN: 1374659-02-5
M. Wt: 156.181
InChI Key: KDDKTJSXBBUAGK-UHFFFAOYSA-N
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Description

6-Oxaspiro[3.4]octane-2-carboxylic acid is a unique chemical compound with a spirocyclic structure . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of spirocyclic compounds like 6-Oxaspiro[3.4]octane-2-carboxylic acid often involves complex chemical reactions . A general approach to a new generation of spirocyclic molecules – oxa-spirocycles – was developed. The key synthetic step was iodocyclization .


Molecular Structure Analysis

The molecular structure of 6-Oxaspiro[3.4]octane-2-carboxylic acid is represented by the InChI code 1S/C8H12O3/c9-7(10)6-3-8(4-6)1-2-11-5-8/h6H,1-5H2,(H,9,10) . This indicates the presence of 8 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

6-Oxaspiro[3.4]octane-2-carboxylic acid has a molecular weight of 156.18 . It is stored at room temperature and is in the form of an oil .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has highlighted the conversion of 1-oxaspiro[2,5]octane-2-carboxylic acid derivatives through chemical reactions to produce various compounds with potential applications in materials science and organic synthesis. For instance, ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate has been synthesized and could serve as a precursor for further chemical transformations, including the production of thiazoles, which are important in pharmaceuticals (R. A. Kuroyan, S. A. Pogosyan, N. P. Grigoryan, 1991).

Catalysis and Reaction Mechanisms

  • Spirocyclic compounds derived from oxaspiro structures have been utilized in catalysis, demonstrating their versatility in organic reactions. For example, the synthesis and characterization of novel spirocyclic compounds, which are crucial for developing multifunctional modules for drug discovery, underline the structural diversity and potential for creating bioactive molecules (D. Li, M. Rogers-Evans, E. Carreira, 2013).

Material Science Applications

  • In materials science, certain spirocyclopropane derivatives, including those related to oxaspiro[2.5]octane frameworks, have shown promise as corrosion inhibitors for metals. This application is significant in protecting infrastructure and machinery against corrosion, highlighting the practical applications of such chemical compounds in industry (M. Chafiq, A. Chaouiki, H. Lgaz, et al., 2020).

Pharmaceutical Applications

  • The structural complexity and versatility of spirocyclic compounds, such as those based on the 6-Oxaspiro[3.4]octane-2-carboxylic acid scaffold, have been explored for pharmaceutical applications. These compounds can serve as synthons or building blocks in the synthesis of bioactive molecules, including antibiotics and other therapeutically relevant agents. For example, novel dipeptide synthons have been synthesized for peptide synthesis, illustrating the potential of these compounds in drug development (Giovanni Suter, S. Stoykova, A. Linden, H. Heimgartner, 2000).

Safety and Hazards

The safety information for 6-Oxaspiro[3.4]octane-2-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-oxaspiro[3.4]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7(10)6-3-8(4-6)1-2-11-5-8/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDKTJSXBBUAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxaspiro[3.4]octane-2-carboxylic acid

CAS RN

1374659-02-5
Record name 6-oxaspiro[3.4]octane-2-carboxylic acid
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